TN1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TN1 involves a high-throughput screening of a large chemical library to identify a 2,6-diamino-substituted purine. The compound is synthesized through a series of chemical reactions, including amination and cyclization, under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthesis process to achieve high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: TN1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions to replace specific atoms or groups within its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
TN1 has a wide range of scientific research applications:
Chemistry: this compound is used as a reference compound in chemical studies to understand its reactivity and interaction with other molecules.
Biology: It is used in cell culture studies to induce fetal hemoglobin production in leukemia cell lines.
Medicine: this compound is being investigated for its potential therapeutic applications in treating sickle cell disease and beta-thalassemia by inducing fetal hemoglobin production.
Industry: this compound is used in the pharmaceutical industry for drug development and testing
Mechanism of Action
TN1 exerts its effects by inducing the production of fetal hemoglobin. It increases the transcription and protein levels of gamma-globin, a component of fetal hemoglobin. This compound achieves this by interacting with specific molecular targets and pathways involved in hemoglobin synthesis .
Comparison with Similar Compounds
Hydroxyurea: A well-known inducer of fetal hemoglobin, but TN1 has shown higher efficacy in inducing fetal hemoglobin at lower concentrations.
Sodium Butyrate: Another inducer of fetal hemoglobin, but this compound has demonstrated superior potency.
Histone Deacetylase Inhibitors: These compounds also induce fetal hemoglobin, but this compound has shown more significant effects
Uniqueness of this compound: this compound stands out due to its high potency and efficacy in inducing fetal hemoglobin at lower concentrations compared to other compounds. This makes it a promising candidate for therapeutic applications, particularly in treating hemoglobinopathies .
Properties
IUPAC Name |
N-[3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]phenyl]-3-(4-methylphenyl)prop-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O2/c1-3-36-18-30-26-27(34-29(35-28(26)36)33-21-12-14-24(37)15-13-21)32-23-6-4-5-22(17-23)31-25(38)16-11-20-9-7-19(2)8-10-20/h4-10,17-18,21,24,37H,3,12-15H2,1-2H3,(H,31,38)(H2,32,33,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFYQTIUHLNNSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)O)NC4=CC(=CC=C4)NC(=O)C#CC5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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